molecular formula C17H22N2O5S2 B610334 Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate CAS No. 1356497-92-1

Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate

Cat. No. B610334
M. Wt: 398.492
InChI Key: JSUWAIOZKBYWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PT-S58 is a PPAR β/δ full antagonist, and a derivative of GSK0660. PT-S58 has a three-fold higher affinity for the receptor than GSK0660 and is a potent inhibitor of agonist-induced target gene expression. PT-S58 are effective on PPRE-independent functions of PPARβ/δ. Unlike GSK0660, PT-S58 blocks the recruitment co-repressor molecules such as SMRT.

Scientific Research Applications

Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) Inhibition

Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate (PT-S58) has been identified as a high-affinity ligand for PPARβ/δ. PT-S58 inhibits agonist-induced transcriptional activation of PPARβ/δ but does not enhance the interaction of PPARβ/δ with corepressors. This compound is classified as a pure PPARβ/δ antagonist, distinguishing it from other ligands that act as inverse agonists. Its ability to modulate specific functions of PPARβ/δ has implications for advancing understanding of PPARβ/δ biology in metabolic and inflammatory processes (Naruhn, Toth, et al., 2011).

Development of Structurally Related Ligands

Further research based on PT-S58 led to the design and synthesis of a series of structurally related ligands. These derivatives demonstrate increased cellular activity and maintain the ability to modulate PPARβ/δ functions. This research contributes to the exploration of PPARβ/δ's role in various physiological and pathophysiological processes (Toth, Lieber, et al., 2016).

Electrochemical Polymerization and Protein Immobilization

PT-S58, as part of a family of functionalized thiophene derivatives, has been utilized in electrochemical polymerization. These derivatives are involved in the immobilization of proteins, a process significant for biochemical applications like sensor development and enzyme immobilization (Welzel, Kossmehl, et al., 1998).

Anti-Proliferative Activity and Tumor Cell Selectivity

A derivative of PT-S58, 5-alkyl-2-amino-3-methylcarboxylate thiophene (TR560), has demonstrated pronounced anti-proliferative activity and tumor cell selectivity. This compound preferentially inhibits the proliferation of specific tumor cell types, making it a potential candidate for targeted cancer therapy (Thomas, Jecic, et al., 2017).

properties

CAS RN

1356497-92-1

Product Name

Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate

Molecular Formula

C17H22N2O5S2

Molecular Weight

398.492

IUPAC Name

methyl 3-(N-(4-(tert-butylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate

InChI

InChI=1S/C17H22N2O5S2/c1-17(2,3)18-11-6-7-12(13(10-11)23-4)19-26(21,22)14-8-9-25-15(14)16(20)24-5/h6-10,18-19H,1-5H3

InChI Key

JSUWAIOZKBYWCJ-UHFFFAOYSA-N

SMILES

O=C(C1=C(S(=O)(NC2=CC=C(NC(C)(C)C)C=C2OC)=O)C=CS1)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PT-S58;  PT-S-58;  PT-S 58.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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